

# 3,5-Pyridinediol, 1-oxide CAS number and molecular formula

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## Compound of Interest

Compound Name: 3,5-Pyridinediol, 1-oxide

Cat. No.: B15348684

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## In-Depth Technical Guide: 3,5-Pyridinediol, 1-oxide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **3,5-Pyridinediol, 1-oxide**, a heterocyclic N-oxide of interest in medicinal chemistry and drug development. This document consolidates available data on its chemical identity, properties, and synthesis. While specific biological signaling pathways involving this compound are not extensively documented in publicly available literature, this guide draws parallels with related pyridine N-oxide derivatives to contextualize its potential applications and areas for future research.

### Chemical Identity and Properties

**3,5-Pyridinediol, 1-oxide** is a pyridine derivative characterized by two hydroxyl groups at the 3 and 5 positions and an N-oxide functional group.

Identifier	Value	Source
CAS Number	62566-60-3	[1]
Molecular Formula	C <sub>5</sub> H <sub>5</sub> NO <sub>3</sub>	
IUPAC Name	1-Hydroxy-3,5-pyridinediol	
Molecular Weight	127.10 g/mol	
Appearance	Solid (predicted)	
Solubility	Expected to be soluble in polar organic solvents and water.	

Note: Some properties are predicted based on the structure and data for similar compounds due to limited experimental data in public sources.

## Synthesis of Pyridine N-Oxides: A General Overview

The synthesis of pyridine N-oxides is a well-established transformation in organic chemistry, typically involving the oxidation of the corresponding pyridine derivative. While a specific, detailed experimental protocol for the synthesis of **3,5-Pyridinediol, 1-oxide** is not readily available in peer-reviewed journals, a general methodology can be extrapolated from established procedures for similar compounds. The most common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

## Representative Experimental Protocol: N-Oxidation of a Substituted Pyridine

The following is a generalized protocol for the N-oxidation of a pyridine derivative. Note: This is a representative procedure and would require optimization for the specific substrate, 3,5-dihydroxypyridine.

Materials:

- Substituted Pyridine (e.g., 3,5-dihydroxypyridine)

- meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide
- Glacial Acetic Acid (if using H<sub>2</sub>O<sub>2</sub>)
- Dichloromethane (DCM) or other suitable solvent
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure (using m-CPBA):

- Dissolve the substituted pyridine in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the cooled pyridine solution. The addition should be dropwise to control the exothermic reaction.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess acid.
- Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography.

## Synthesis Workflow Diagram



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Caption: Generalized workflow for the N-oxidation of 3,5-dihydroxypyridine.

## Potential Biological Significance and Signaling Pathways

Direct studies on the biological activity and signaling pathways of **3,5-Pyridinediol, 1-oxide** are scarce. However, the broader class of pyridine N-oxides has garnered significant interest in drug discovery and development for a variety of therapeutic areas.

## Role of N-Oxides in Drug Design

The N-oxide moiety can significantly alter the physicochemical and pharmacological properties of a parent pyridine compound.<sup>[2][3]</sup> These modifications can lead to:

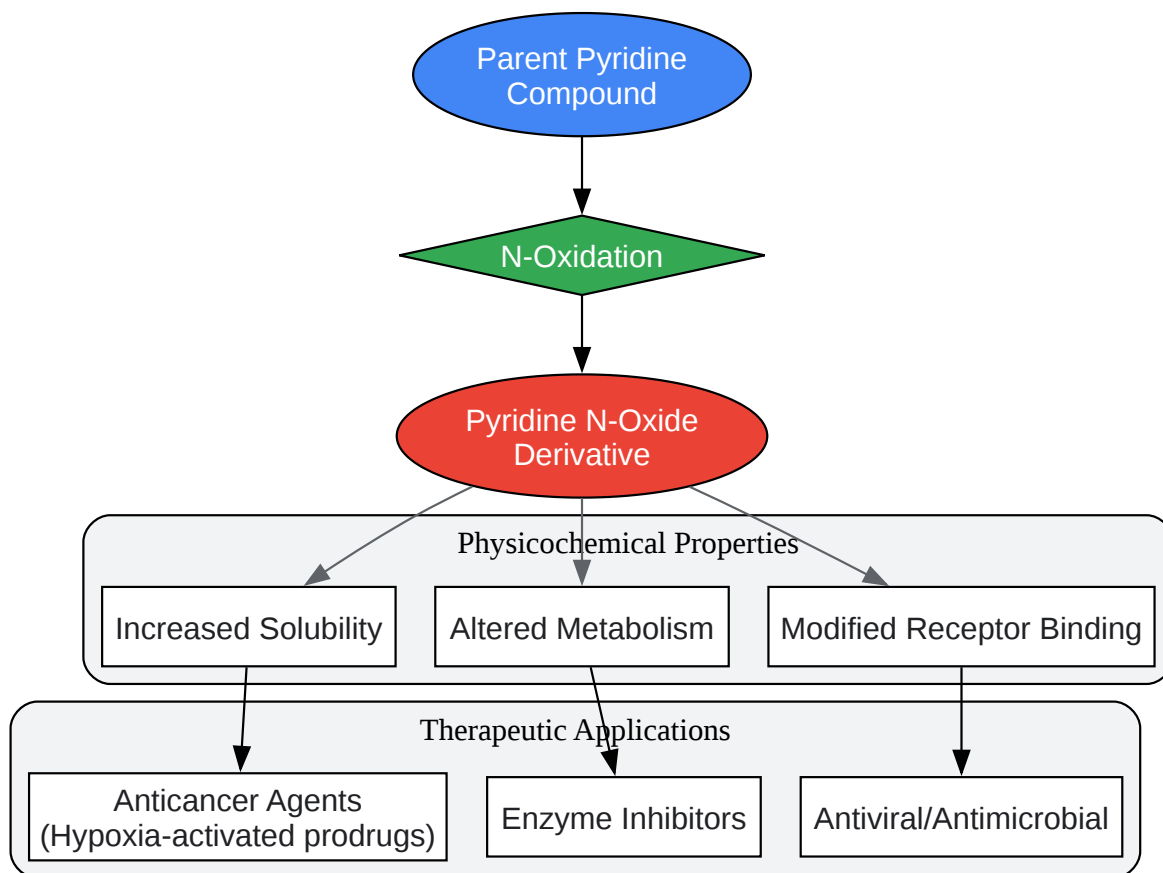
- **Improved Solubility and Bioavailability:** The polar N-oxide group can enhance aqueous solubility.
- **Modulation of Metabolic Stability:** N-oxidation can be a metabolic pathway, and introducing it synthetically can alter the drug's metabolic profile.
- **Altered Receptor Binding:** The electronic and steric properties of the N-oxide can influence interactions with biological targets.
- **Prodrug Strategies:** N-oxides can be designed as prodrugs that are reduced in vivo to the active pyridine derivative, often in hypoxic (low oxygen) environments characteristic of tumors.

## Related Compounds and Potential Therapeutic Areas

Numerous pyridine and pyridine N-oxide derivatives have been investigated for a wide range of biological activities, suggesting potential avenues for the application of **3,5-Pyridinediol, 1-oxide**.

- **Anticancer Activity:** Many substituted pyridines and their N-oxides have demonstrated antitumor properties. For instance, various polymethoxylated fused pyridine ring systems have been synthesized and shown to exhibit a broad spectrum of antitumor activity.<sup>[4]</sup>
- **Antiviral and Antimicrobial Activity:** Pyridine-based compounds are a cornerstone in the development of antiviral and antimicrobial agents.<sup>[5][6]</sup> The N-oxide functionality can be crucial for the biological activity of these compounds.
- **Enzyme Inhibition:** Pyridine N-oxide derivatives have been designed as inhibitors for various enzymes. For example, a pyridine-N-oxide derivative has been shown to be a potent inhibitor of Factor XIa, a key enzyme in the coagulation cascade.<sup>[2]</sup>

## Logical Relationship of N-Oxide Functionality in Drug Development



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